
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate is a complex organic compound that features both brominated phenyl and sulfonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate typically involves the bromination of phenol to produce 2,4,6-tribromophenol, followed by a sulfonation reaction with 4-dodecylbenzene-1-sulfonyl chloride. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
化学反应分析
Types of Reactions
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
科学研究应用
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of flame retardants and surfactants.
作用机制
The mechanism of action of 2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group may interact with biological molecules, altering their function and leading to various biological effects. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
相似化合物的比较
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in the preparation of flame retardants.
2,4-Dibromophenyl 2,4,6-tribromophenyl ether: A polybromodiphenyl ether used as a flame retardant.
Uniqueness
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate is unique due to its combination of brominated phenyl and sulfonate groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
66280-44-2 |
|---|---|
分子式 |
C24H31Br3O3S |
分子量 |
639.3 g/mol |
IUPAC 名称 |
(2,4,6-tribromophenyl) 4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C24H31Br3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-21(16-14-19)31(28,29)30-24-22(26)17-20(25)18-23(24)27/h13-18H,2-12H2,1H3 |
InChI 键 |
QVGKUSCYAWKECW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


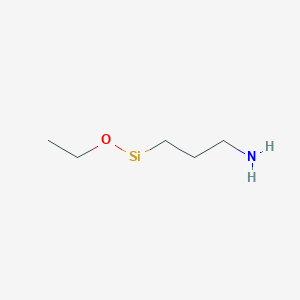
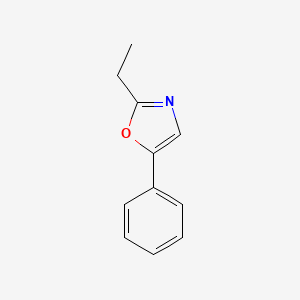
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)

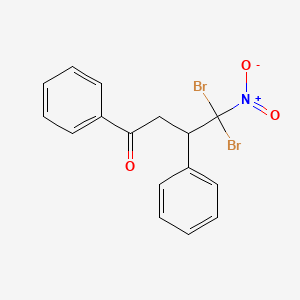
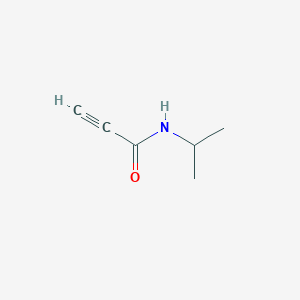
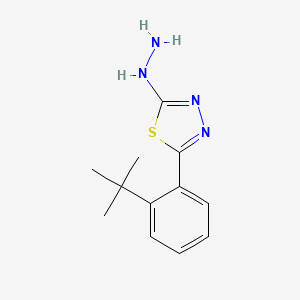
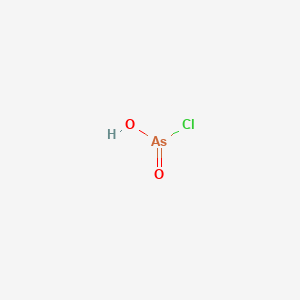
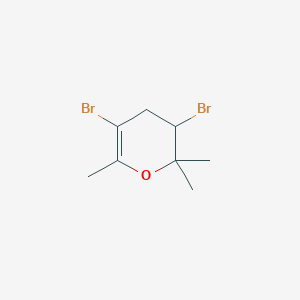
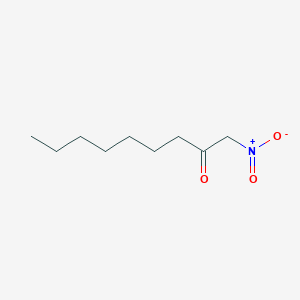
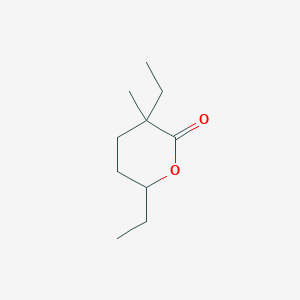
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
